2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine
CAS No.:
Cat. No.: VC15871555
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2 |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 2-(1-ethylpyrrolidin-2-yl)-4-methylpyridine |
| Standard InChI | InChI=1S/C12H18N2/c1-3-14-8-4-5-12(14)11-9-10(2)6-7-13-11/h6-7,9,12H,3-5,8H2,1-2H3 |
| Standard InChI Key | UGYJPZQYMRAWTG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1C2=NC=CC(=C2)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The molecular formula of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine is C12H18N2, with a molecular weight of 190.29 g/mol. The pyridine ring provides aromaticity, while the pyrrolidine substituent introduces conformational flexibility. The ethyl group on the pyrrolidine nitrogen enhances lipophilicity, potentially influencing bioavailability .
Table 1: Comparative Molecular Properties of Analogous Compounds
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) data for 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine are unavailable, analogs suggest distinct spectral features:
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1H NMR: Pyridine protons typically resonate between δ 7.0–8.5 ppm . The methyl group at C4 would appear as a singlet near δ 2.3–2.5 ppm, while pyrrolidine protons show complex splitting patterns between δ 1.5–3.0 ppm .
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13C NMR: The pyridine carbons would appear between δ 120–150 ppm, with the methyl carbon near δ 20–25 ppm and pyrrolidine carbons between δ 25–60 ppm.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine likely involves:
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Pyrrolidine Functionalization: Ethylation of pyrrolidine using ethyl bromide or iodide under basic conditions .
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Pyridine Substitution: Coupling the modified pyrrolidine to a pre-functionalized pyridine ring. For example, 4-methylpyridin-2-amine could serve as a precursor for nucleophilic substitution or cross-coupling reactions.
A method analogous to the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate may be adapted:
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React 4-chloropyridine derivatives with ethyl cyanoacetate in the presence of a copper catalyst.
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Purify via liquid-liquid extraction (ethyl acetate/water) and drying with anhydrous Na2SO4 .
Physicochemical Properties
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C (long-term storage) |
| Atmosphere | Nitrogen or argon |
| Light Sensitivity | Protect from UV exposure |
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to the hydrophobic ethyl and methyl groups.
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Lipophilicity: Predicted logP ≈ 2.1 (calculated using fragment-based methods), favoring membrane permeability .
Industrial and Material Science Applications
Catalysis
The pyridine nitrogen can coordinate to metal ions, enabling use in:
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Homogeneous Catalysis: As a ligand in copper-mediated coupling reactions .
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Electrochemical Sensors: Functionalization for detecting heavy metals or biomolecules.
Polymer Science
Incorporation into conjugated polymers could enhance electronic properties due to the pyridine’s electron-withdrawing nature.
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